
2-Ethyl-3-hydroxyhexanal
Overview
Description
2-Ethyl-3-hydroxyhexanal is an organic compound with the molecular formula C8H16O2. It is a derivative of hexanal, featuring an ethyl group at the second carbon and a hydroxyl group at the third carbon. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hydroxyhexanal is primarily synthesized through the aldol condensation of butanal. The reaction is typically carried out at 30°C in the presence of an aqueous sodium hydroxide solution and a phase-transfer catalyst. The reaction is halted by the addition of acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Dehydration to 2-Ethyl-2-Hexenal
2-Ethyl-3-hydroxyhexanal undergoes acid- or base-catalyzed dehydration to form 2-ethyl-2-hexenal (2E2H), a precursor for 2-ethylhexanol. Critical parameters:
Parameter | Value | Source |
---|---|---|
Optimal Catalyst | Ce-Al₂O₃ (5% Ce loading) | |
Conversion of n-Butyraldehyde | 93.8% | |
Yield of 2E2H | 88.6% | |
Activation Energy (Forward) | ||
Activation Energy (Reverse) |
-
Mechanism : Dehydration proceeds via β-elimination, favored by the acid-base bifunctional properties of Ce-Al₂O₃, which stabilizes enolate intermediates .
-
Side Reactions : Trimerization of n-butyraldehyde occurs with strong acid catalysts (e.g., HY zeolite), reducing 2E2H selectivity .
Hydrogenation Pathways
This compound and its derivatives participate in hydrogenation reactions to produce alcohols and esters:
Direct Hydrogenation to 2-Ethylhexanol
-
Catalyst : Ni/Ce-Al₂O₃ (10% Ni, calcined at 550°C) achieves 66.9% yield of 2-ethylhexanol at 170°C and 4.0 MPa H₂ .
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By-Products : n-Butanol (18.9% yield) and esters (e.g., n-butyl butyrate) .
Esterification Reactions
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This compound reacts with n-butyraldehyde to form 2-ethyl-3-hydroxyhexyl butyrate , a by-product in integrated reaction systems .
Catalyst Performance and Modifications
The acid-base properties of catalysts critically influence reaction outcomes:
Catalyst | Acid Amount (mmol/g) | Base Amount (mmol/g) | 2E2H Selectivity |
---|---|---|---|
γ-Al₂O₃ | 0.12 | 0.08 | 84.9% |
Ce-Al₂O₃ (5% Ce) | 0.15 | 0.21 | 88.6% |
Mg-Al₂O₃ | 0.18 | 0.35 | 81.2% |
Scientific Research Applications
Synthesis and Catalytic Applications
- Precursor in Chemical Synthesis
- Aldol Condensation Reactions
- Tishchenko Reaction
Biomedical Applications
While direct biomedical applications of this compound are not extensively documented, its derivatives and related compounds have been explored for potential use in pharmaceuticals and as precursors for bioactive molecules. The compound's reactivity allows for further modifications that could lead to biologically relevant compounds.
Industrial Applications
- Plasticizers and Additives
- Surfactants and Adhesives
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 2-Ethyl-3-hydroxyhexanal involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-ethylhexanal
- 2-Ethyl-3-oxohexanal
- 2-Ethyl-3-hydroxyhexanol
Uniqueness
2-Ethyl-3-hydroxyhexanal is unique due to its specific structural features, which confer distinct reactivity and properties compared to its analogs. The presence of both an ethyl group and a hydroxyl group at specific positions on the hexanal backbone makes it a versatile intermediate in organic synthesis.
Biological Activity
2-Ethyl-3-hydroxyhexanal, a compound with the chemical formula , has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and chemical synthesis. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
- Molecular Formula:
- CAS Number: 149-57-5
- Structure: The compound features a hydroxyl group (-OH) attached to a hexanal backbone, which contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its effects on metabolic processes and potential toxicity.
1. Metabolic Effects
Studies have shown that this compound may influence metabolic pathways. For instance, it has been noted to inhibit urea synthesis and stimulate carnitine metabolism in certain experimental settings. These effects suggest a role in fatty acid metabolism and energy production .
2. Toxicological Profile
The toxicological profile of this compound indicates moderate toxicity levels. Acute toxicity values suggest that it is moderately toxic to aquatic organisms, with LC50 values ranging from 1.0 mg/L to 100 mg/L . Chronic exposure studies have revealed potential developmental toxicity in experimental animals, highlighting the need for caution in its application .
Case Study 1: Developmental Toxicity
A significant study focused on the developmental toxicity of this compound revealed that exposure led to adverse effects on fetal development in animal models. The study emphasized the importance of understanding the compound's impact on reproductive health and developmental processes .
Case Study 2: Metabolic Pathways
Another investigation explored the metabolic pathways influenced by this compound. It was found that this compound could modulate the activity of enzymes involved in lipid metabolism, suggesting potential applications in metabolic disorders .
Table 1: Toxicity Data of this compound
Organism | Toxicity Measure | Value (mg/L) |
---|---|---|
Aquatic Organisms | Acute LC50 | 1.0 - 100 |
Experimental Animals | Developmental Toxicity | Observed Effects |
Table 2: Metabolic Effects of this compound
Effect | Description |
---|---|
Urea Synthesis Inhibition | Inhibits the urea cycle |
Carnitine Stimulation | Enhances fatty acid transport |
Research Findings
Recent research has focused on the synthesis and catalytic properties of derivatives of this compound. For example, reactions involving n-butyraldehyde have demonstrated that this compound can serve as a precursor for various synthetic applications, including the production of esters through aldol condensation reactions .
Additionally, studies utilizing enzyme variants for aldol reactions have shown promising results in producing optically active compounds from this compound, indicating its utility in synthetic organic chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Ethyl-3-hydroxyhexanal, and how are reaction conditions optimized?
this compound is primarily synthesized via aldol condensation of n-butyraldehyde, followed by hydrogenation . Key experimental parameters include temperature (0–4°C for controlled aldol addition), solvent selection (DMF or aqueous systems), and catalyst type (e.g., Singh’s catalyst for enantioselective synthesis). Optimization involves monitoring reaction progress via GC-MS or NMR to adjust stoichiometry and reaction time, particularly to minimize byproducts like 2-ethyl-2-hexenal .
Q. What analytical methods are most effective for characterizing this compound and its derivatives?
- Chromatography : GC-MS for purity assessment and identification of volatile byproducts .
- Spectroscopy : H and C NMR to confirm hydroxyl and aldehyde functional groups (e.g., δ 9.6–9.8 ppm for aldehyde protons) .
- Physical Properties : Refractive index (1.418–1.436) and density (1.017–1.047 g/cm) from CRC Handbook data .
Q. How does pH influence the stability of this compound in aqueous solutions?
Under acidic conditions, the compound undergoes dehydration to form α,β-unsaturated aldehydes (e.g., 2-ethyl-2-hexenal), while basic conditions favor aldol adduct formation. Stability studies use buffered solutions (pH 3–9) with HPLC monitoring to track degradation kinetics .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts show promise?
Enantioselective aldol reactions require chiral catalysts, such as Singh’s catalyst (a proline-derived organocatalyst). Key steps include:
- Slow addition of n-butyraldehyde in DMF at 0–4°C.
- Use of AcOH as a co-catalyst to enhance stereochemical control.
- Post-reaction purification via flash chromatography (20% EtO/hexane) to isolate enantiomers. Reported enantiomeric excess (ee) exceeds 80% under optimized conditions .
Q. What role do heterogeneous catalysts (e.g., MgO/CeO2_22) play in modulating reaction pathways during synthesis?
MgO/CeO catalysts promote selective aldol condensation over dehydration due to their basic sites. CeO introduces Lewis acidity via oxygen vacancies, enabling crotonaldehyde formation. Contrastingly, acidic γ-AlO shifts selectivity toward dehydration products. Catalyst characterization via BET surface area analysis and TPSR (Temperature-Programmed Surface Reaction) reveals mechanistic insights .
Q. How can contradictory data on reaction yields be resolved in large-scale syntheses?
Discrepancies often arise from variations in catalyst activation (e.g., pre-reduction of CeO) or solvent purity. Mitigation strategies include:
- Standardizing catalyst pretreatment protocols.
- Conducting DoE (Design of Experiments) to isolate variables like temperature gradients.
- Cross-validating results with isotopic labeling (e.g., C-tracing of aldol intermediates) .
Q. What computational models predict the thermodynamic feasibility of this compound formation?
DFT (Density Functional Theory) calculations at the B3LYP/6-31G** level model transition states and activation energies for aldol condensation. Databases like REAXYS and Pistachio provide thermodynamic parameters (ΔG, ΔH) for reaction optimization .
Q. Methodological Considerations
Q. How are kinetic studies designed to elucidate the reaction mechanism of this compound formation?
- Quench-flow techniques : Rapid quenching with NHCl to trap intermediates.
- Time-resolved FTIR : Monitors aldehyde consumption and hydroxyl group formation.
- Isotopic labeling : O-labeled HO traces hydroxyl group origins .
Q. What strategies minimize byproduct formation in industrial-scale syntheses?
- Catalyst doping : Adding K to Cu/MgO/CeO reduces acidic site density, suppressing dehydration.
- Solvent engineering : Using polar aprotic solvents (e.g., DMF) stabilizes the aldol adduct .
Properties
IUPAC Name |
2-ethyl-3-hydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBAIQMSJGQWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964290 | |
Record name | 2-Ethyl-3-hydroxyhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-03-7 | |
Record name | 2-Ethyl-3-hydroxyhexanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-3-hydroxyhexanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-3-hydroxyhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-hydroxyhexanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-3-HYDROXYHEXANAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5667 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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